Cas no 20051-64-3 (N-propanoyl-L-valine)
N-propanoyl-L-valine structure
Product Name:N-propanoyl-L-valine
Numero CAS:20051-64-3
MF:C8H15NO3
MW:173.209602594376
CID:1394080
PubChem ID:192971
Update Time:2025-06-07
N-propanoyl-L-valine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-propanoyl-L-valine
- L-valine, N-(1-oxopropyl)-
- N-Propionyl-L-valine
- 3-methyl-2-propionamidobutanoic acid
- propionyl-l-valine
- 20051-64-3
- (2S)-3-methyl-2-(propanoylamino)butanoic acid
- A 195
- SCHEMBL2946709
- CS-0273294
- N-(1-Oxopropyl)-L-valine
- (2S)-3-methyl-2-propanamidobutanoic acid
- DTXSID70942064
- MFCD12795364
- EN300-740830
- N-(1-Hydroxypropylidene)valine
- G72191
- (S)-3-Methyl-2-propionamidobutanoic acid
-
- Inchi: 1S/C8H15NO3/c1-4-6(10)9-7(5(2)3)8(11)12/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m0/s1
- Chiave InChI: ONFCFBRYSUZTJY-ZETCQYMHSA-N
- Sorrisi: OC([C@H](C(C)C)NC(CC)=O)=O
Proprietà calcolate
- Massa esatta: 173.10525
- Massa monoisotopica: 173.105
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 4
- Complessità: 177
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 66.4Ų
Proprietà sperimentali
- Densità: 1.069
- Punto di ebollizione: 369.7°C at 760 mmHg
- Punto di infiammabilità: 177.4°C
- Indice di rifrazione: 1.458
- PSA: 66.4
N-propanoyl-L-valine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-740830-0.05g |
(2S)-3-methyl-2-propanamidobutanoic acid |
20051-64-3 | 0.05g |
$1880.0 | 2023-05-29 | ||
| Enamine | EN300-740830-0.1g |
(2S)-3-methyl-2-propanamidobutanoic acid |
20051-64-3 | 0.1g |
$1970.0 | 2023-05-29 | ||
| Enamine | EN300-740830-0.25g |
(2S)-3-methyl-2-propanamidobutanoic acid |
20051-64-3 | 0.25g |
$2059.0 | 2023-05-29 | ||
| Enamine | EN300-740830-0.5g |
(2S)-3-methyl-2-propanamidobutanoic acid |
20051-64-3 | 0.5g |
$2149.0 | 2023-05-29 | ||
| Enamine | EN300-740830-1.0g |
(2S)-3-methyl-2-propanamidobutanoic acid |
20051-64-3 | 1g |
$2239.0 | 2023-05-29 | ||
| Enamine | EN300-740830-2.5g |
(2S)-3-methyl-2-propanamidobutanoic acid |
20051-64-3 | 2.5g |
$4388.0 | 2023-05-29 | ||
| Enamine | EN300-740830-5.0g |
(2S)-3-methyl-2-propanamidobutanoic acid |
20051-64-3 | 5g |
$6492.0 | 2023-05-29 | ||
| Enamine | EN300-740830-10.0g |
(2S)-3-methyl-2-propanamidobutanoic acid |
20051-64-3 | 10g |
$9627.0 | 2023-05-29 | ||
| 1PlusChem | 1P021ZAC-100mg |
(S)-3-Methyl-2-propionamidobutanoic acid |
20051-64-3 | 98% | 100mg |
$137.00 | 2023-12-19 | |
| 1PlusChem | 1P021ZAC-250mg |
(S)-3-Methyl-2-propionamidobutanoic acid |
20051-64-3 | 98% | 250mg |
$228.00 | 2023-12-19 |
N-propanoyl-L-valine Letteratura correlata
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
20051-64-3 (N-propanoyl-L-valine) Prodotti correlati
- 96-81-1(N-Acetyl-L-valine)
- 1963-21-9(Glycyl-L-valine)
- 99-15-0(Acetylleucine)
- 3077-46-1((2S,3S)-2-Acetamido-3-methylpentanoic acid)
- 114285-09-5((+/-)-2-Acetylaminobutanoic Acid)
- 1188-21-2(N-Acetyl-L-(-)-leucine)
- 20274-89-9((S)-2-(2-(2-Aminoacetamido)acetamido)-4-methylbutanoic Acid)
- 19764-30-8(N-Acetyl-R-leucine)
- 3067-19-4(N-Acetyl-DL-Valine)
- 107020-80-4(2-Acetamido-2-cyclohexylacetic acid)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso